N'-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide
Description
Historical Context of Carboximidamide Derivatives in Organic Chemistry
Carboximidamides, a subclass of amidines, have evolved significantly since their early synthetic explorations in the 19th century. The foundational work of Alexander Borodin in nucleophilic substitution reactions laid the groundwork for halogen exchange methodologies, which later became critical in introducing functional groups like fluorine into organic molecules. While Borodin’s focus was not specifically on carboximidamides, his principles informed subsequent advancements in amidine chemistry. By the mid-20th century, carboximidamides emerged as key intermediates in pharmaceutical synthesis due to their ability to act as enzyme inhibitors and receptor modulators.
The development of N'-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide reflects this trajectory. Modern synthetic approaches, such as nucleophilic substitutions and Mannich reactions, enable the precise introduction of morpholine and hydroxyl groups into aromatic systems. For instance, the synthesis of analogous compounds like 6-{2-[4-(2-methoxyphenyl)-piperazin-1-yl]-acetyl}-2-(3H)-benzoxazolone demonstrates the utility of reflux methods and room-temperature reactions in constructing complex heterocyclic systems. These methods highlight the iterative refinement of carboximidamide synthesis over decades, driven by the need for bioactive molecules with improved specificity.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N'-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-16)11-3-1-2-10(8-11)9-15-4-6-17-7-5-15/h1-3,8,16H,4-7,9H2,(H2,13,14) |
InChI Key |
DSKSSIOZPZAOAZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1CC2=CC(=CC=C2)/C(=N/O)/N |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursor Preparation
The synthesis begins with 3-(morpholin-4-ylmethyl)benzenecarboximidamide, a benzamidine derivative substituted with a morpholine moiety. The key step involves hydroxylamine (NH$$_2$$OH) nucleophilic attack on the amidine group, replacing one of the amine groups with a hydroxyl moiety. This reaction proceeds via a two-step mechanism:
Step-by-Step Procedure
Materials :
- 3-(Morpholin-4-ylmethyl)benzenecarboximidamide (1 eq)
- Hydroxylamine hydrochloride (1.2 eq)
- Sodium hydroxide (1.5 eq)
- Ethanol/water (3:1 v/v)
Procedure :
- Dissolve 3-(morpholin-4-ylmethyl)benzenecarboximidamide (10 g) in ethanol/water.
- Add hydroxylamine hydrochloride and NaOH gradually to maintain pH 8–9.
- Reflux at 65–70°C for 6–8 hours, monitored by TLC (ethyl acetate/hexane, 1:1).
- Cool the mixture, filter, and wash with cold ethanol.
- Recrystallize the crude product using ethyl acetate/hexane to achieve >95% purity.
Yield : 70–85%, depending on reaction scale and purification efficiency.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods prioritize efficiency and scalability. A continuous flow reactor system is employed, featuring:
- Reactor Design : Tubular reactor with precise temperature control (70°C ± 2°C).
- Feed Rates : Precursor and hydroxylamine solutions fed at 50 mL/min.
- Residence Time : 30 minutes, ensuring complete conversion.
Advantages :
- Higher throughput (up to 1 kg/hr) compared to batch processes.
- Reduced solvent waste via in-line recycling.
Catalytic Optimization
The addition of 0.1 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves reaction kinetics, reducing completion time by 40%.
Optimization Strategies
Temperature and pH Control
Optimal yields are achieved at:
Solvent Selection
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol/water | 85 | 97 |
| Methanol/water | 78 | 95 |
| Acetonitrile | 65 | 90 |
Ethanol/water mixtures provide optimal solubility and minimal byproduct formation.
Post-Synthesis Processing
Purification Techniques
Quality Control
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥95% | HPLC (C18 column) |
| Residual Solvents | <500 ppm (ethanol/water) | GC-MS |
| Morpholine Content | <0.1% | NMR |
Characterization and Analytical Techniques
Structural Confirmation
Stability Studies
- Storage : Stable for 6 months at -20°C under argon. Degrades by 15% in aqueous solutions (pH 7.4) within 1 week.
Challenges and Troubleshooting
Common Issues
- Low Yields : Often due to suboptimal pH or incomplete precursor dissolution. Adjust NaOH addition rate and solvent volume.
- Byproduct Formation : Mitigated by strict temperature control and catalytic TBAB use.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted morpholine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
- Antimicrobial Agents : The compound is being investigated as a lead for developing new antimicrobial agents due to its potential to inhibit bacterial growth and activity.
- Enzyme Inhibitors : Its structural characteristics suggest it may function as an enzyme inhibitor, which could be beneficial in treating diseases that involve enzyme dysregulation.
2. Biochemical Research
- Biological Activity Studies : Research is ongoing to explore the compound's biological activities, including its effects on enzyme inhibition and interactions with biomolecules. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics .
- Mechanism of Action : The interaction of N'-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide with specific molecular targets may involve modulation of enzyme activity or receptor function, leading to various biological effects.
3. Industrial Applications
- Synthesis of Complex Molecules : The compound serves as a building block in the synthesis of more complex molecules, making it valuable in chemical research and development.
- Material Development : It is also used in the development of new materials and as an intermediate in the production of other chemical compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and mechanisms of action of this compound:
- Antimicrobial Activity Study : A recent study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
- Enzyme Interaction Research : Investigations into the compound's interaction with specific enzymes revealed that it could serve as a potent inhibitor, which may be applicable in drug design for conditions like cancer or metabolic disorders .
- Pharmacokinetic Studies : Ongoing research aims to elucidate the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME), which are critical for assessing its viability as a drug candidate .
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the morpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the broader class of N'-hydroxybenzenecarboximidamides, which share a common scaffold but differ in substituents. Below is a detailed comparison with key analogs:
Substituent Variations and Structural Features
Key Structural and Functional Differences
Morpholin-4-ylmethyl vs. In contrast, trifluoromethyl groups (e.g., 40067-80-9) are electron-withdrawing, increasing metabolic stability and lipophilicity . The morpholine derivative (CAS: 1016767-16-0) may exhibit distinct pharmacokinetic profiles compared to trifluoromethyl analogs due to differences in steric bulk and electronic effects.
Positional Isomerism :
- The 3- and 4-substituted trifluoromethyl analogs (CAS: 40067-80-9 vs. 184778-31-2) demonstrate how substituent placement affects molecular geometry and intermolecular interactions. For instance, 4-substitution may align better with planar active sites in enzymes, while 3-substitution could induce steric hindrance .
Methyl vs. Complex Substituents: The simpler methyl substituent (CAS: 40067-82-1) reduces synthetic complexity but may lack the bioactivity of morpholine or trifluoromethyl derivatives.
Data Gaps and Limitations
- Physical Properties : Melting points, solubility, and stability data are absent in the provided evidence, limiting direct comparisons.
- Biological Data: No in vitro or in vivo studies are cited for the target compound or its analogs, precluding efficacy or toxicity comparisons.
Biological Activity
N'-Hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide is a compound of considerable interest due to its potential biological activities, particularly as a selective inhibitor of the human EP4 prostaglandin receptor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique molecular architecture that includes:
- A hydroxyl group (-OH)
- A morpholine moiety (a six-membered ring containing oxygen)
- A carboximidamide functional group
Its molecular formula is CHNO, indicating the presence of nitrogen, carbon, oxygen, and hydrogen atoms which contribute to its biological interactions .
The compound acts primarily as an inhibitor of the EP4 receptor , which is involved in various physiological processes, including:
- G protein activation
- cAMP accumulation
- Calcium mobilization
By inhibiting these pathways, this compound can modulate inflammatory responses and other cellular functions .
1. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. It has been tested against various pathogens, showing potential effectiveness in inhibiting their growth .
2. Anticancer Potential
Research indicates that this compound may influence cancer cell biology by interacting with specific enzymatic pathways. Its structure suggests possible interactions with targets involved in cancer progression .
Inhibition of Prostaglandin Receptors
A study highlighted the compound's role as a potent inhibitor of the EP4 receptor, demonstrating its ability to block downstream signaling pathways associated with inflammation. This inhibition was quantitatively assessed through various assays measuring cAMP levels and calcium flux in cell lines expressing the EP4 receptor .
Antimicrobial Testing
In vitro studies have shown that this compound possesses significant antimicrobial activity against strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting microbial growth .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
